molecular formula C8H7BrClNO2 B13646673 Ethyl 4-bromo-6-chloropicolinate

Ethyl 4-bromo-6-chloropicolinate

Cat. No.: B13646673
M. Wt: 264.50 g/mol
InChI Key: YTGFWBDOPOLNBI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-chloropicolinate is a chemical compound with the molecular formula C8H7BrClNO2 It is a derivative of picolinic acid, featuring both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-chloropicolinate typically involves the bromination and chlorination of picolinic acid derivatives. One common method includes the reaction of 4-bromopicolinic acid with thionyl chloride to introduce the chlorine substituent, followed by esterification with ethanol to form the ethyl ester . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent quality and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like amines or ethers.

Scientific Research Applications

Ethyl 4-bromo-6-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-chloropicolinate involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-6-chloropicolinate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its dual halogenation also allows for versatile chemical modifications and functionalization.

Properties

IUPAC Name

ethyl 4-bromo-6-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGFWBDOPOLNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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